molecular formula C12H17NO4 B3021013 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid CAS No. 876294-66-5

3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid

Cat. No. B3021013
CAS RN: 876294-66-5
M. Wt: 239.27 g/mol
InChI Key: ZMEURRCNVLHWSR-UHFFFAOYSA-N
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Description

The compound 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid is a derivative of pyrrole, which is a five-membered heterocyclic compound. The ethoxycarbonyl group is an ester functional group, which is known to influence the physical and chemical properties of the molecule. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. These studies provide insights into the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related pyrroline derivatives has been explored through the reaction of ammonium hydroxide or primary aliphatic amines with furanones. This method has led to the preparation of various 3-ethoxycarbonyl-5-hydroxy-4-oxo-2-pyrroline derivatives, which are structurally determined by spectroscopic data and chemical means . This suggests that a similar approach could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. For instance, a compound with a similar ethoxycarbonyl group and an amino substitution has been found to crystallize in a centrosymmetric space group, with the crystal structure being stabilized through various intramolecular and intermolecular interactions . These findings can provide a basis for predicting the molecular structure and stabilization mechanisms of 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid.

Chemical Reactions Analysis

The chemical reactivity and interactions of compounds with ethoxycarbonyl groups have been analyzed through Hirshfeld surface analysis and PIXEL method, which quantify the intermolecular interactions that contribute to the stability of the crystal structure . These analyses can be applied to understand the potential chemical reactions and interactions that 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid may undergo.

Physical and Chemical Properties Analysis

The nonlinear optical (NLO) activity of a related compound has been investigated, revealing significant SHG activity, which is a property of interest in the field of photonics . The detailed vibrational assignments of the compound have been performed, which are crucial for understanding the physical properties such as IR and Raman spectra . These studies provide a framework for analyzing the physical and chemical properties of the compound , including its potential NLO activity and vibrational characteristics.

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the current literature.

properties

IUPAC Name

3-(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-4-17-12(16)10-7-8(2)13(9(10)3)6-5-11(14)15/h7H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEURRCNVLHWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188612
Record name 3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid

CAS RN

876294-66-5
Record name 3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876294-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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